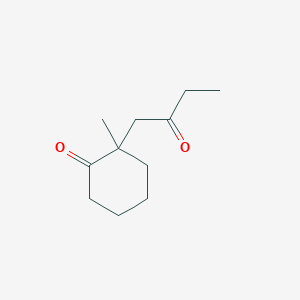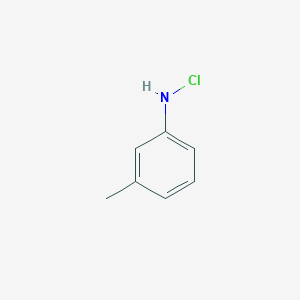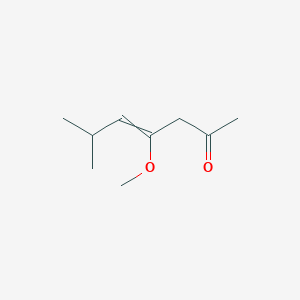![molecular formula C14H12N2O6 B14619439 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol CAS No. 59919-88-9](/img/structure/B14619439.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol is an organic compound characterized by the presence of nitro and hydroxyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol typically involves nitration reactions. Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . For instance, the nitration of aromatic compounds like benzene can be conducted in the liquid phase using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of nitro compounds often involves high-temperature nitration of alkanes in the vapor phase. This method can yield mixtures of products, which are then separated and purified .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins . Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitrophenol: This compound is structurally similar but lacks the additional nitro group and hydroxyl group present in 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol.
2-Hydroxy-3-nitrophenyl derivatives: These compounds share the nitro and hydroxyl groups but differ in the position and number of substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
59919-88-9 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-9(7-12(13(8)17)16(21)22)6-10-3-2-4-11(14(10)18)15(19)20/h2-5,7,17-18H,6H2,1H3 |
Clave InChI |
MQRGZMLUYVLYSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)










![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)

